molecular formula C20H22N6O3S2 B12623570 N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12623570
M. Wt: 458.6 g/mol
InChI Key: KJJNMSRZINRAAC-UHFFFAOYSA-N
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Description

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and a sulfonamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. The process begins with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the benzo[c][1,2,5]thiadiazole moiety and the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, can also be considered in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies to investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity to its targets, while the benzo[c][1,2,5]thiadiazole moiety may contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Uniqueness

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxypropyl group may influence its solubility and membrane permeability, while the sulfonamide group enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C20H22N6O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C20H22N6O3S2/c1-13(2)29-12-6-11-21-19-20(23-15-8-4-3-7-14(15)22-19)26-31(27,28)17-10-5-9-16-18(17)25-30-24-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22)(H,23,26)

InChI Key

KJJNMSRZINRAAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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